REACTION_SMILES
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[CH2:54]1[O:55][CH2:56][CH2:57][CH2:58]1.[CH3:59][CH2:60][O:61][C:62](=[O:63])[CH3:64].[CH:1]1([OH:11])[CH2:2][CH2:3][CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21.[O:40]=[C:41]([O:42][CH:43]([CH3:44])[CH3:45])[N:46]=[N:47][C:48]([O:49][CH:50]([CH3:51])[CH3:52])=[O:53].[c:21]1([P:22]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[c:29]2[cH:30][cH:31][cH:32][cH:33][cH:34]2)[cH:35][cH:36][cH:37][cH:38][cH:39]1.[nH:12]1[cH:13][n:14][c:15]([C:17](=[O:18])[O:19][CH3:20])[cH:16]1>>[CH:1]1([n:14]2[cH:13][n:12][cH:16][c:15]2[C:17](=[O:18])[O:19][CH3:20])[CH2:2][CH2:3][CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c[nH]cn1
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Name
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Type
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product
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Smiles
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COC(=O)c1cncn1C1CCCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |